molecular formula C3H3F2NS B15299901 2-[(Difluoromethyl)sulfanyl]acetonitrile

2-[(Difluoromethyl)sulfanyl]acetonitrile

Katalognummer: B15299901
Molekulargewicht: 123.13 g/mol
InChI-Schlüssel: ILSUMQWDBGTOFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Difluoromethyl)sulfanyl]acetonitrile is a synthetic compound that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to an acetonitrile moiety. The molecular formula of this compound is C3H3F2NS, and it has a molecular weight of approximately 125.13 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Difluoromethyl)sulfanyl]acetonitrile typically involves the reaction of difluoromethylthiol with acetonitrile under controlled conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the thiol group, followed by the addition of acetonitrile. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Difluoromethyl)sulfanyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(Difluoromethyl)sulfanyl]acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(Difluoromethyl)sulfanyl]acetonitrile is primarily related to its ability to interact with various molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the nitrile group can form interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile
  • 2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile

Uniqueness

2-[(Difluoromethyl)sulfanyl]acetonitrile is unique due to its simple structure and the presence of both a difluoromethyl group and a nitrile group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C3H3F2NS

Molekulargewicht

123.13 g/mol

IUPAC-Name

2-(difluoromethylsulfanyl)acetonitrile

InChI

InChI=1S/C3H3F2NS/c4-3(5)7-2-1-6/h3H,2H2

InChI-Schlüssel

ILSUMQWDBGTOFJ-UHFFFAOYSA-N

Kanonische SMILES

C(C#N)SC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.